Cas no 1935463-77-6 (3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde)

3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde is a substituted cyclohexane carbaldehyde featuring both ethyl and isopropyl functional groups. This compound is of interest in organic synthesis due to its sterically hindered structure, which can influence reactivity and selectivity in carbonyl-based transformations. The aldehyde group provides a versatile handle for further derivatization, including condensation, reduction, or nucleophilic addition reactions. Its cyclohexane backbone contributes to stability, while the alkyl substituents may enhance lipophilicity, making it potentially useful in fragrance or pharmaceutical intermediate applications. The compound's defined structure allows for precise control in synthetic pathways, offering utility in fine chemical and specialty material development.
3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde structure
1935463-77-6 structure
Product Name:3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde
CAS No:1935463-77-6
MF:C12H22O
MW:182.302484035492
CID:5765847
PubChem ID:131047638
Update Time:2025-05-25

3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1935463-77-6
    • 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde
    • EN300-1622081
    • Cyclohexanecarboxaldehyde, 3-ethyl-1-(1-methylethyl)-
    • Inchi: 1S/C12H22O/c1-4-11-6-5-7-12(8-11,9-13)10(2)3/h9-11H,4-8H2,1-3H3
    • InChI Key: VHONGCOYBIMYES-UHFFFAOYSA-N
    • SMILES: O=CC1(C(C)C)CCCC(CC)C1

Computed Properties

  • Exact Mass: 182.167065321g/mol
  • Monoisotopic Mass: 182.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.906±0.06 g/cm3(Predicted)
  • Boiling Point: 238.0±9.0 °C(Predicted)

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Additional information on 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde

Professional Introduction to 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde (CAS No. 1935463-77-6)

3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde, with the chemical formula C₁₁H₁₈O and CAS number 1935463-77-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This aldehyde derivative features a cyclohexane core substituted with ethyl and isopropyl groups, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have positioned it as a subject of extensive investigation in both academic and industrial settings.

The molecular structure of 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde consists of a six-membered aromatic ring (cyclohexane) functionalized at the 1-position with an aldehyde group (CHO), while the 3-position is substituted with an ethyl group (-CH₂CH₃). Additionally, the 1-position also bears an isopropyl group (-CH(CH₃)₂). This bifunctional nature allows for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

In recent years, 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde has garnered attention due to its potential applications in the development of pharmaceuticals. The aldehyde functionality serves as a reactive site for various chemical reactions, including condensation reactions with amines to form imines, reduction to primary alcohols, or oxidation to carboxylic acids. These transformations are pivotal in medicinal chemistry, where such intermediates are often used to construct bioactive molecules.

One of the most compelling aspects of 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde is its utility in the synthesis of heterocyclic compounds. Heterocycles are essential motifs in many pharmacologically active agents, and this compound provides a straightforward route to introduce cyclohexane-derived scaffolds into such structures. For instance, recent studies have demonstrated its use in constructing fused cyclohexane-pyridine systems, which are known to exhibit significant biological activity across various therapeutic areas.

Recent advancements in synthetic methodologies have further enhanced the appeal of 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated coupling reactions, have been employed to introduce additional functional groups onto the cyclohexane ring. These techniques have enabled chemists to access a broader range of derivatives with tailored properties, expanding the compound's utility in drug discovery programs.

The pharmaceutical industry has been particularly interested in exploring the potential of 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde as a precursor for biologically active compounds. For example, derivatives of this molecule have been investigated for their potential role as kinase inhibitors, which are critical targets in oncology research. The cyclohexane moiety provides steric bulk that can be fine-tuned to modulate binding affinity and selectivity against specific protein targets.

Moreover, the compound's structural features make it an attractive candidate for developing novel antimicrobial agents. The presence of both ethyl and isopropyl substituents on the cyclohexane ring can influence solubility and cell membrane penetration properties, which are crucial factors in antimicrobial activity. Preliminary studies have shown that certain derivatives exhibit promising activity against Gram-positive bacteria, suggesting their potential as lead compounds for new antibiotics.

In conclusion, 3-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde (CAS No. 1935463-77-6) represents a fascinating compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for constructing complex molecules with potential biological activity. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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